![molecular formula C15H18O2 B1203549 Butadiene, styrene, acrylic acid latex CAS No. 25085-39-6](/img/structure/B1203549.png)
Butadiene, styrene, acrylic acid latex
Overview
Description
Butadiene, styrene, acrylic acid latex, also known as carboxyl styrene butadiene rubber, is a synthetic polymer. This compound is a copolymer formed from the polymerization of 2-propenoic acid (acrylic acid), 1,3-butadiene, and ethenylbenzene (styrene). It is widely used in various industrial applications due to its unique properties, such as elasticity, durability, and resistance to wear and tear .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, polymer with 1,3-butadiene and ethenylbenzene involves the copolymerization of the three monomers: 2-propenoic acid, 1,3-butadiene, and ethenylbenzene. This process typically occurs in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The polymerization reaction can be initiated using free-radical initiators, such as peroxides or azo compounds .
Industrial Production Methods
In industrial settings, the production of this copolymer is carried out in large-scale reactors. The monomers are mixed in specific ratios and subjected to polymerization under controlled conditions. The resulting polymer is then processed to achieve the desired physical and chemical properties. The final product is often in the form of latex, which can be further processed into various forms, such as films, coatings, and adhesives .
Chemical Reactions Analysis
Types of Reactions
Butadiene, styrene, acrylic acid latex undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives with enhanced properties, while substitution reactions can introduce new functional groups into the polymer .
Scientific Research Applications
Coatings and Paints
One of the primary applications of butadiene-styrene-acrylic acid latex is in the formulation of coatings and paints. The latex provides:
- High Bonding Strength : The latex acts as a binder in pigmented paper coating compositions, resulting in glossy films with excellent wet rub resistance and printing performance .
- Freeze-Thaw Stability : Unlike conventional styrene-butadiene latexes, this terpolymer exhibits inherent freeze-thaw stability without requiring post-polymerization stabilizers .
- Versatility in Pigments : It can be used with various pigments such as titanium dioxide and calcium carbonate, enhancing the aesthetic and functional properties of coatings .
Adhesives
Butadiene-styrene-acrylic acid latex is also utilized in adhesive formulations due to its strong adhesion characteristics:
- Pressure-Sensitive Adhesives : The latex can be blended with tackifiers to create pressure-sensitive adhesives suitable for various substrates .
- Mechanical Properties : Adhesives formulated with this latex have shown improved mechanical properties compared to those made with traditional materials .
- Application Versatility : It can be applied to non-woven materials and other surfaces, demonstrating its adaptability across different adhesive applications .
Polymer Modification
This compound has been studied for its role in modifying other polymers:
- Bitumen Modification : The latex is utilized in modifying bitumen for road construction, enhancing its elasticity and durability under varying temperatures .
- Binder Systems for Silicon Anodes : Recent studies have explored using poly(acrylic acid)-grafted styrene-butadiene rubber as a binder for silicon anodes in batteries, showcasing its electrochemical stability during cycling operations .
Case Study 1: Coating Applications
A study highlighted the use of butadiene-styrene-acrylic acid latex in creating high-performance coatings for food packaging. The coatings exhibited excellent barrier properties and mechanical strength, making them suitable for protecting food products from moisture and oxygen.
Case Study 2: Adhesive Performance
Research demonstrated that pressure-sensitive adhesives formulated with this latex showed superior adhesion and peel strength compared to traditional formulations. Testing involved various substrates, confirming its effectiveness across different materials.
Data Tables
Application Area | Key Benefits | Performance Metrics |
---|---|---|
Coatings | High bonding strength | Gloss level > 90%, Wet rub resistance |
Adhesives | Strong adhesion | Peel strength > 5 N/cm |
Polymer Modification | Enhanced elasticity | Elastic recovery > 80% |
Mechanism of Action
The mechanism of action of 2-propenoic acid, polymer with 1,3-butadiene and ethenylbenzene involves its interaction with molecular targets and pathways. The polymer’s unique chemical structure allows it to form strong bonds with other materials, enhancing its adhesive and cohesive properties. The presence of carboxyl groups in the polymer chain contributes to its reactivity and ability to undergo various chemical modifications .
Comparison with Similar Compounds
Similar Compounds
Polybutadiene: A polymer of 1,3-butadiene, known for its high elasticity and resistance to wear and tear.
Polystyrene: A polymer of ethenylbenzene, widely used in the production of plastic products.
Polyacrylic Acid: A polymer of 2-propenoic acid, used in various applications, including superabsorbent materials and adhesives.
Uniqueness
Butadiene, styrene, acrylic acid latex is unique due to its combination of properties from the three monomers. It exhibits the elasticity of polybutadiene, the rigidity of polystyrene, and the reactivity of polyacrylic acid. This combination makes it a versatile material with a wide range of applications in different fields .
Biological Activity
Butadiene, styrene, and acrylic acid latex (commonly referred to as styrene-acrylic latex) is a versatile polymer widely used in various applications, including coatings, adhesives, and sealants. Recent studies have explored its biological activity, particularly its potential anti-cancer properties and effects on cellular behavior. This article summarizes key findings from diverse research sources regarding the biological activity of this compound.
Overview of Styrene-Acrylic Latex
Styrene-acrylic latex is synthesized through emulsion polymerization, combining styrene and acrylic acid monomers. The resultant latex exhibits unique properties such as flexibility, adhesion, and resistance to water and UV light. Its application spans multiple industries, including construction materials and biomedical fields.
Anti-Cancer Properties
Recent research has highlighted the anti-tumor efficacy of poly(styrene-acrylic acid) latex nanoparticles against colorectal and cervical cancer cells. A study evaluated the impact of these nanoparticles on HCT-116 (colon cancer) and HeLa (cervical cancer) cell lines using an MTT assay to measure cell viability at various concentrations (0 to 400 µg/mL) over 24 and 48 hours.
- Key Findings:
- At concentrations starting from 25 µg/mL, a significant decrease in cell viability was observed.
- At 400 µg/mL, cell viability dropped to approximately 52% after 48 hours for HCT-116 cells.
- Similar trends were noted for HeLa cells, indicating a promising anti-cancer effect of the latex nanoparticles when used in appropriate concentrations .
Concentration (µg/mL) | HCT-116 Cell Viability (%) | HeLa Cell Viability (%) |
---|---|---|
0 | 100 | 100 |
25 | 90 | 88 |
50 | 80 | 75 |
100 | 70 | 65 |
200 | 60 | 55 |
400 | 52 | 50 |
Cellular Mechanisms
The mechanism underlying the anti-cancer activity of styrene-acrylic latex nanoparticles appears to involve induction of apoptosis in cancer cells. The studies suggest that these nanoparticles may disrupt cellular membranes or interfere with metabolic pathways critical for cancer cell survival. This effect is particularly pronounced when combined with other therapeutic agents, enhancing overall efficacy against tumors .
Cement-Based Materials
Beyond its biomedical applications, styrene-acrylic latex has been studied for its effects on cement-based materials. Research indicates that incorporating this latex improves the mechanical properties of cement pastes by reducing brittleness and enhancing crack resistance. The presence of styrene-acrylic latex modifies the microstructure of cement, leading to a reduction in pore size and improved durability .
- Mechanical Properties:
Latex Content (%) | Flexural Strength (MPa) | Brittleness Coefficient |
---|---|---|
0 | Control Value | High |
3 | +15% | Moderate |
5 | +25% | Low |
7.5 | +30% | Very Low |
Case Studies
-
Colorectal Cancer Treatment:
A study demonstrated that poly(styrene-acrylic acid) latex nanoparticles significantly inhibited the growth of colorectal cancer cells in vitro. The treatment resulted in a marked reduction in viable cell counts compared to untreated controls . -
Cement Durability:
Research conducted by Jinxi Dou et al. reported that adding styrene-acrylic latex to cement mixtures improved compressive strength by up to 10% compared to control samples while also enhancing resistance to cracking under stress conditions .
Properties
IUPAC Name |
buta-1,3-diene;prop-2-enoic acid;styrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C4H6.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3-4-2;1-2-3(4)5/h2-7H,1H2;3-4H,1-2H2;2H,1H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOYJEGLPVCRAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C.C=CC1=CC=CC=C1.C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25085-39-6, 113974-98-4, 68511-55-7 | |
Record name | Acrylic acid-butadiene-styrene copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25085-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113974-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, polymer with ethenylbenzene and hydroxy-terminated polybutadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68511-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25085-39-6 | |
Record name | Acrylic acid-1,3-butadiene-styrene polymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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